molecular formula C22H31N3O2S B2808324 N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide CAS No. 887206-69-1

N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide

Cat. No.: B2808324
CAS No.: 887206-69-1
M. Wt: 401.57
InChI Key: AGRGHJOZAUWQAS-UHFFFAOYSA-N
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Description

N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide is a useful research compound. Its molecular formula is C22H31N3O2S and its molecular weight is 401.57. The purity is usually 95%.
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Scientific Research Applications

Antidepressant Applications

N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide and its derivatives have shown potential as antidepressants. Research has indicated that these compounds exhibit dual action at 5-HT1A serotonin receptors and serotonin transporters, attributes desirable in antidepressant drugs. For example, a study by Martínez et al. (2001) synthesized derivatives with significant in vitro activity on the 5-HT1A receptor and 5-HT transporter, demonstrating their potential for potent antidepressant agents with a new dual mechanism of action (Martínez et al., 2001).

Tocolytic Activity

In a study by Lucky and Omonkhelin (2009), a derivative of this compound exhibited tocolytic activity. This compound significantly inhibited oxytocin and acetylcholine-induced contractions of the uterine smooth muscle in non-pregnant rats, suggesting its potential use in managing preterm labor (Lucky & Omonkhelin, 2009).

Radiotracer for D3 Receptor Imaging

A derivative, FAUC346, synthesized for D3 receptor imaging, displayed selectivity for D3 receptors in rat brain, indicating its utility in positron emission tomography (PET) scans for brain studies. Although it did not show the desired pharmacological profile in nonhuman primates, its initial success in rats highlights its potential in neurological research (Kuhnast et al., 2006).

Agonist for PPARpan Receptors

The compound was also part of a study by Guo et al. (2006), where it was involved in the synthesis of a potent PPARpan agonist. This application is significant in metabolic research, especially concerning lipid metabolism and diabetes (Guo et al., 2006).

Binding Mechanism Analysis

A study by Xu et al. (2016) performed TDDFT calculations, X-ray crystallography, and molecular docking to analyze the binding mechanism of a similar compound with α1A-adrenoceptor. Such studies contribute to a deeper understanding of drug-receptor interactions, paving the way for better drug design (Xu et al., 2016).

Antianxiety and Antidepressant Effects

Kumar et al. (2017) synthesized derivatives and tested them for antidepressant and antianxiety activities. Their findings underscore the potential of these compounds in treating mental health disorders (Kumar et al., 2017).

Modulation of Serotonergic Function

Romero et al. (2003) explored the modulation of serotonergic function in the rat brain by VN2222, a serotonin reuptake inhibitor and 5-HT1A receptor agonist, derived from this compound. This research has implications for understanding and treating depression (Romero et al., 2003).

Antiarrhythmic and Antihypertensive Effects

Barbara Malawska et al. (2002) synthesized derivatives and tested them for antiarrhythmic and antihypertensive effects. The results suggest these compounds might be useful in treating cardiovascular disorders (Barbara Malawska et al., 2002).

Properties

IUPAC Name

N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2S/c1-16(2)22(26)23-17(3)21(20-10-7-15-28-20)25-13-11-24(12-14-25)18-8-5-6-9-19(18)27-4/h5-10,15-17,21H,11-14H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRGHJOZAUWQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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